molecular formula C14H20N4O B11740527 N-[4-(dimethylamino)benzyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

N-[4-(dimethylamino)benzyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine

Cat. No.: B11740527
M. Wt: 260.33 g/mol
InChI Key: VSUKPIYHZLOKCS-UHFFFAOYSA-N
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Description

N-{[4-(dimethylamino)phenyl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound with a complex structure It features a pyrazole ring substituted with a methoxy group and a dimethylaminophenylmethyl group

Properties

Molecular Formula

C14H20N4O

Molecular Weight

260.33 g/mol

IUPAC Name

N-[[4-(dimethylamino)phenyl]methyl]-3-methoxy-1-methylpyrazol-4-amine

InChI

InChI=1S/C14H20N4O/c1-17(2)12-7-5-11(6-8-12)9-15-13-10-18(3)16-14(13)19-4/h5-8,10,15H,9H2,1-4H3

InChI Key

VSUKPIYHZLOKCS-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=N1)OC)NCC2=CC=C(C=C2)N(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(dimethylamino)phenyl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method is the reduction of Schiff bases, which involves the reaction of an aldehyde or ketone with a primary amine to form an imine, followed by reduction to the corresponding amine .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) for the reduction steps . These catalysts are chosen for their efficiency and selectivity in reducing imines to amines without affecting other functional groups.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(dimethylamino)phenyl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

N-{[4-(dimethylamino)phenyl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(dimethylamino)phenyl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{[4-(dimethylamino)phenyl]methyl}-3-methoxy-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Biological Activity

N-[4-(dimethylamino)benzyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine is a compound of significant interest in pharmacological research due to its diverse biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Profile

  • IUPAC Name : this compound
  • Molecular Formula : C15H22N4O
  • Molecular Weight : 258.369 g/mol
  • CAS Number : [specific CAS number not provided in sources]

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signaling pathways. Notably, it has been shown to:

  • Inhibit mTORC1 Activity : Research indicates that compounds similar to this compound can inhibit mTORC1, a critical regulator of cell growth and metabolism. This inhibition leads to increased autophagy, which is a cellular process that degrades and recycles cellular components .
  • Modulate Autophagy : The compound has been identified as an autophagy modulator, affecting the flux of autophagic processes under various conditions. This modulation can enhance the cytotoxic effects against cancer cells, particularly in pancreatic cancer models .
  • Anticancer Activity : Preliminary studies suggest that this compound exhibits potent anticancer properties through its ability to disrupt autophagic flux and induce apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Activity Effect Reference
mTORC1 InhibitionReduced cell proliferation
Autophagy ModulationIncreased LC3-II accumulation
Anticancer EfficacyCytotoxic effects in MIA PaCa-2 cells
Anti-inflammatory PotentialSignificant reduction in inflammation

Case Study 1: Antiproliferative Activity

In a study focused on MIA PaCa-2 cells, this compound exhibited submicromolar antiproliferative activity. The compound was shown to disrupt mTORC1 signaling and promote autophagy, indicating its potential as a novel anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the pyrazole ring significantly influenced the biological activity of related compounds. The introduction of specific substituents enhanced anticancer efficacy and metabolic stability .

Case Study 3: In Vivo Models

In vivo studies demonstrated that compounds with similar structural features displayed significant anti-inflammatory effects in animal models, suggesting broader therapeutic applications beyond oncology .

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